molecular formula C6H3Cl4NO B11867954 2-Amino-3,4,5,6-tetrachlorophenol

2-Amino-3,4,5,6-tetrachlorophenol

Cat. No.: B11867954
M. Wt: 246.9 g/mol
InChI Key: NLWLQOVVARQQRZ-UHFFFAOYSA-N
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Description

2-Amino-3,4,5,6-tetrachlorophenol is a multisubstituted phenol derivative of significant interest in specialized organic synthesis and environmental chemistry research. This compound combines a phenolic core with both amino and multiple chloro functional groups, making it a potential precursor for the synthesis of complex molecules, such as tridentate ligands for metal-complex dyes and heterocyclic compounds like benzoxazoles . Its structural features are similar to those of polychlorophenols, which are known to be persistent environmental pollutants and are used in the manufacture of dyes, drugs, and pesticides . As a higher chlorinated phenol, it is expected to demonstrate moderate to high persistence in the environment and resistance to microbial degradation . Researchers are investigating the biochemical pathways, including bacterial degradation mechanisms involving specific monooxygenases and dehalogenases, for the breakdown of such recalcitrant chlorinated aromatics . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl4NO

Molecular Weight

246.9 g/mol

IUPAC Name

2-amino-3,4,5,6-tetrachlorophenol

InChI

InChI=1S/C6H3Cl4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2

InChI Key

NLWLQOVVARQQRZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)N

Origin of Product

United States

Synthetic Pathways and Advanced Derivatization Strategies

Regioselective Chlorination Methodologies of Aminophenolic Precursors

The direct chlorination of aminophenols to produce a tetrachlorinated derivative is a complex undertaking due to the activating and directing effects of both the hydroxyl and amino groups. Achieving the specific 2,3,4,5,6-tetrachloro substitution pattern on an aminophenol scaffold necessitates overcoming significant regioselectivity challenges.

Modern synthetic methods often employ catalytic systems to direct the regioselectivity of halogenation reactions. For the chlorination of phenols and their derivatives, Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are frequently used as activators in conjunction with chlorinating agents like sulfuryl chloride (SO₂Cl₂). researchgate.net The catalyst's role is to polarize the chlorinating agent, rendering it more electrophilic and facilitating the attack on the electron-rich aromatic ring.

In some cases, the use of moderators or directing groups can enhance regioselectivity. For instance, certain sulfur-containing compounds, like tetrahydrothiopyran (B43164) derivatives, have been shown to act as moderators in the chlorination of phenols, influencing the para/ortho product ratio. researchgate.net While not specifically documented for 2-aminophenol (B121084) to produce the tetrachloro- derivative, this principle of using additives to control positional selectivity is a key strategy in halogenation chemistry. A patent for the synthesis of 2,4,6-trichlorophenol (B30397) highlights the use of mercaptoethylamine as a catalyst with a positioning function to reduce the formation of other isomers. google.com

The control of isomer formation is critically dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, temperature, reaction time, and the nature of the chlorinating agent. For instance, electrochemical methods offer a catalyst-free approach to the chlorination of aminophenol derivatives, using dichloromethane (B109758) as both the solvent and chlorine source. rsc.org This method, demonstrated for mono- and dichlorination, relies on precise control of the electrochemical cell parameters to achieve the desired outcome. rsc.org

The chlorination of aminophenols in aqueous solutions has been studied, though often in the context of disinfection by-product formation rather than targeted synthesis. nih.gov These studies show that the extent of chlorination and the types of products formed are highly dependent on factors like pH and the oxidant-to-substrate ratio. nih.gov For the exhaustive chlorination required to produce 2-Amino-3,4,5,6-tetrachlorophenol from an aminophenol precursor, harsh conditions and a significant excess of the chlorinating agent would likely be necessary, posing challenges for selectivity and potential degradation of the starting material.

Introduction of Amino Functionality onto Tetrachlorinated Phenolic Scaffolds

A more common and controllable route to this compound involves starting with a pre-existing tetrachlorinated phenolic ring and subsequently introducing the amino group. This approach typically begins with tetrachlorophenol, a readily available starting material.

A well-established method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. The synthesis would first involve the nitration of a tetrachlorophenol, such as 2,3,4,5-tetrachlorophenol (B165442) or 2,3,5,6-tetrachlorophenol (B165523), to introduce a nitro group at the desired position. This is followed by the reduction of the resulting nitro-tetrachlorophenol.

The reduction of nitroarenes is a fundamental transformation in organic synthesis and can be achieved using a variety of reagents and conditions. wikipedia.orgbeilstein-journals.org Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Classic methods like using iron, tin, or zinc in the presence of an acid (e.g., HCl). wikipedia.org

Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst. organic-chemistry.org

Other Reducing Agents: Reagents such as sodium hydrosulfite, tin(II) chloride, or trichlorosilane (B8805176) can also be effective. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org Hydroiodic acid (HI) in combination with hypophosphorous acid (H₃PO₂) has also been shown to be an effective system for reducing nitro groups to amines on phenolic rings. mdpi.com

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. For a tetrachlorinated nitrophenol, a method that does not affect the chloro- or hydroxyl- substituents is essential.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/System Typical Conditions Reference
Catalytic Hydrogenation (e.g., Pd/C, H₂) Varies (pressure, temp.), solvent (e.g., ethanol, ethyl acetate) wikipedia.org
Iron / Acidic Media (e.g., Fe/HCl) Reflux in aqueous/alcoholic solution wikipedia.org
Tin(II) Chloride (SnCl₂) Concentrated HCl, room temperature or gentle heating wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic system, often with a base wikipedia.org
Trichlorosilane (HSiCl₃) / Tertiary Amine Continuous-flow or batch, often metal-free beilstein-journals.org
Hydroiodic Acid (HI) / H₃PO₂ Heating in solution mdpi.com

Another strategy for introducing an amino group is through nucleophilic aromatic substitution (SₙAr). wikipedia.orgfishersci.co.uk This reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com For this to be a viable route to this compound, one would need to start with a pentachlorophenol (B1679276), where one of the chlorine atoms is displaced by an amino group (from ammonia (B1221849) or an ammonia equivalent).

The SₙAr mechanism is favored when strong electron-withdrawing groups are present on the aromatic ring, ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com In pentachlorophenol, the chlorine atoms themselves are electron-withdrawing, which activates the ring towards nucleophilic attack. However, the displacement of a chloride ion by an amine can be challenging and may require high temperatures or pressures. The reaction is typically carried out in polar aprotic solvents like DMSO or DMF. fishersci.co.uk

Synthesis of Chirally Modified Analogues and Stereoselective Routes

The synthesis of chirally modified analogues of this compound is a complex area of synthetic chemistry that would involve asymmetric synthesis techniques. Since the parent molecule is achiral, introducing chirality would necessitate modification, for instance, by creating atropisomers (if rotation around a single bond is hindered by bulky substituents) or by introducing chiral centers on substituents attached to the aromatic ring.

While specific stereoselective routes for this compound are not prominently described in the literature, general principles of asymmetric synthesis would apply. For example, if a chiral side chain were to be introduced, its stereochemistry could be controlled using chiral catalysts or auxiliaries. Enantioselective aminocatalysis, for instance, has been used for the α-chlorination of aldehydes, demonstrating how chiral catalysts can control the stereochemical outcome of reactions. nih.gov The synthesis of complex natural products like the Madangamines involves numerous stereoselective steps, including stereoselective reductions and alkylations, to build up the required chiral centers. mdpi.com These advanced strategies could, in principle, be adapted for the synthesis of complex chiral derivatives starting from or incorporating the this compound scaffold.

Derivatization for Mechanistic Probes and Precursors to Complex Molecules

The strategic modification of this compound could theoretically yield a variety of complex molecules and functional probes. The presence of the vicinal amino and hydroxyl groups on the heavily chlorinated backbone provides a scaffold for cyclization and condensation reactions.

One of the most prominent reactions of o-aminophenols is their oxidative coupling to form phenoxazinone structures. nih.govnih.gov This class of compounds is the core chromophore in a number of natural products and synthetic dyes. The general transformation involves the oxidation of two molecules of the aminophenol, which then couple to form the heterocyclic phenoxazinone system. While this reaction is well-documented for a variety of substituted aminophenols, specific examples employing this compound are not readily found in the literature. The resulting tetrachlorinated phenoxazinone, if synthesized, could serve as a precursor for novel dyes or pigments with potentially unique photophysical properties conferred by the heavy atom effect of the chlorine atoms.

Furthermore, the amino and hydroxyl moieties can be independently or concertedly derivatized to build more complex architectures. For instance, the amino group can react with aldehydes or ketones to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems. The phenolic hydroxyl group can undergo etherification or esterification to introduce new functionalities.

The derivatization of related, less-chlorinated aminophenols has been reported for the synthesis of pharmaceuticals and agrochemicals. For example, other chlorinated aminophenols serve as key intermediates in the production of dyes. This suggests a potential, though underexplored, utility for this compound in these industrial domains.

The following table outlines hypothetical derivatization reactions of this compound based on the known reactivity of o-aminophenols. It is critical to note that these are proposed pathways and not documented reactions for this specific compound.

Starting MaterialReagent/ConditionPotential Product ClassPotential Application
This compoundOxidizing Agent (e.g., O₂, enzyme)Polychlorinated PhenoxazinonesDyes, Pigments, Molecular Probes
This compoundAldehyde/KetonePolychlorinated Schiff BasesIntermediates for Heterocycles
This compoundAcyl Halide/Anhydride (B1165640)Polychlorinated Amides/EstersBioactive Molecule Precursors
This compoundAlkyl HalidePolychlorinated Ethers/AminesSynthetic Intermediates

The lack of specific research on the derivatization of this compound presents an opportunity for future investigations into the synthesis and application of novel, highly chlorinated chemical entities.

Elucidation of Chemical Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-Amino-3,4,5,6-tetrachlorophenol is governed by the interplay of its functional groups: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the strongly electron-withdrawing chloro (-Cl) substituents.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is severely deactivated towards electrophilic attack due to the presence of four chlorine atoms. These halogens withdraw electron density from the ring via induction, making it less nucleophilic. masterorganicchemistry.combyjus.com Conversely, the amino and hydroxyl groups are powerful activating groups that donate electron density through resonance, directing incoming electrophiles to specific positions. youtube.com

In this molecule, all possible substitution positions on the ring are already occupied by chlorine atoms, the amino group, or the hydroxyl group. Therefore, typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are not expected to occur on the aromatic ring without the displacement of an existing substituent, which would require harsh reaction conditions. byjus.comyoutube.com

Nucleophilic Reactions: The amino and hydroxyl groups confer nucleophilic character to the molecule.

Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the amino group a primary site for reactions with electrophiles. It can undergo acylation, alkylation, and sulfonylation. iitkgp.ac.in For instance, reaction with an acyl chloride or anhydride (B1165640) would form the corresponding N-acylated derivative.

Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group is also nucleophilic and can be alkylated (e.g., to form an ether) or acylated (to form an ester) under appropriate conditions. The acidity of the phenolic proton is significantly increased by the four electron-withdrawing chlorine atoms, making deprotonation to the more nucleophilic phenoxide ion easier.

Oxidative and Reductive Transformation Mechanisms

The presence of the electron-rich aminophenol system makes the compound susceptible to oxidation. Reductive transformations would primarily target the chlorinated aromatic ring.

Formation and Reactivity of Quinoid Intermediates

Oxidation of this compound is expected to readily produce a highly reactive quinoid intermediate. Specifically, oxidation would likely yield 2-amino-3,4,5,6-tetrachloro-1,2-benzoquinone (or its iminoquinone tautomer).

The oxidation of aminophenols can be catalyzed by enzymes (like tyrosinase or laccase) or chemical oxidants. iitkgp.ac.inresearchgate.net The resulting ortho-quinone intermediates are potent electrophiles. nih.gov Their reactivity is characterized by:

Michael Additions: They are highly susceptible to 1,4- and 1,6-Michael-type additions by nucleophiles. Thiols are particularly reactive, followed by amines and other nucleophiles. nih.gov

Dimerization/Polymerization: Quinones can react with the parent aminophenol or with themselves, leading to the formation of dimeric and polymeric structures. This is a common pathway observed in the oxidation of other chlorophenols. researchgate.net

Intramolecular Cyclization: Depending on the reaction conditions, intramolecular reactions could potentially occur, though this is less likely given the steric hindrance from the chlorine atoms.

Generation and Fate of Semiquinone Radicals

One-electron oxidation of the phenol (B47542) or aminophenol moiety leads to the formation of a semiquinone radical . This process is a key step in many oxidative pathways, including those in biological systems and advanced oxidation processes. nih.gov For this compound, the initial oxidation would generate the corresponding phenoxyl radical, which is resonance-stabilized.

The fate of this semiquinone radical can include:

Further Oxidation: It can be further oxidized to the quinone species discussed above.

Dimerization: Two radicals can couple to form dimeric products.

Reaction with Oxygen: In the presence of molecular oxygen, it can lead to the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). Studies on the oxidation of 2-aminophenol (B121084) have shown the generation of a "substrate radical" species that promotes dioxygen activation. iitkgp.ac.inrsc.org

Participation in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. Chlorophenols are known substrates for AOPs. Research on 2,3,5,6-tetrachlorophenol (B165523) has demonstrated that its degradation by Fenton reagents (a source of •OH) proceeds via the formation of chlorinated quinoid intermediates and semiquinone radicals. nih.gov

It is highly probable that this compound would behave similarly in AOPs. The reaction would be initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage, or by hydrogen abstraction from the amino or hydroxyl groups. These processes ultimately lead to the mineralization of the compound into carbon dioxide, water, and inorganic halides. The formation of tetrachlorinated quinoids has been identified as a critical step in the strong chemiluminescence observed during the AOP treatment of 2,3,5,6-tetrachlorophenol. nih.gov

Proton Transfer Dynamics and Tautomerism

Proton transfer is a fundamental process for this compound, influencing its reactivity and intermolecular interactions. youtube.comnih.gov

Acidity and Basicity: The phenolic -OH group is acidic, while the -NH₂ group is basic. The pKa of the phenolic proton is expected to be significantly lower (more acidic) than that of phenol itself due to the strong inductive effect of the four chlorine atoms. nih.gov The basicity of the amino group will be reduced by the electron-withdrawing nature of the chlorinated ring.

Intramolecular Proton Transfer: In certain environments, particularly in the excited state, intramolecular proton transfer could occur from the hydroxyl group to the amino group, forming a transient zwitterionic species. This phenomenon is observed in other aminophenol and aminonaphthol systems. researchgate.netbowdoin.edu

Tautomerism: The compound can theoretically exist in tautomeric forms, such as a keto-enamine form resulting from the migration of the phenolic proton to a ring carbon, or an imine-quinonemethide form from migration of an amino proton. However, the aromatic phenol-amine form is expected to be overwhelmingly the most stable tautomer under normal conditions.

Intermolecular Interactions and Aggregation Phenomena

The structure of this compound allows for a variety of intermolecular interactions that will dictate its physical properties, such as melting point, solubility, and crystal packing.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-OH and -NH₂) and acceptors (the oxygen and nitrogen atoms, and to a lesser extent, the chlorine atoms). This allows for the formation of extensive intermolecular hydrogen bond networks, which would lead to aggregation in the solid state and in non-polar solvents.

Halogen Bonding: The electrophilic region on the chlorine atoms (the σ-hole) can interact with nucleophilic sites on adjacent molecules (such as the N, O, or even the π-system of the aromatic ring). This non-covalent interaction, known as halogen bonding, is a significant directional force in the crystal engineering of halogenated compounds. scispace.commdpi.comnih.gov

The combination of strong hydrogen bonding and potential halogen bonding suggests that this compound is likely to be a solid with a relatively high melting point and limited solubility in non-polar solvents.

Table of Predicted Reactivity

Reaction TypeExpected Reactivity of this compoundRationale
Electrophilic Aromatic Substitution Very low to negligible on the ringSevere deactivation by four Cl atoms; no unsubstituted positions. masterorganicchemistry.combyjus.com
Nucleophilic Attack on Functional Groups High (on -NH₂ and -OH)Acylation, alkylation possible on N and O atoms. iitkgp.ac.in
Oxidation HighForms reactive quinone and semiquinone radical intermediates. researchgate.netnih.gov
Advanced Oxidation Processes (AOPs) High susceptibility to degradation•OH attack leads to mineralization via quinoid intermediates. nih.gov
Proton Transfer FacileAcidic phenol and basic amine functionalities present. researchgate.netbowdoin.edu
Intermolecular Aggregation StrongDriven by hydrogen bonding and potential halogen bonding. scispace.commdpi.com

Kinetic and Thermodynamic Studies of Key Reactions

Studies on related compounds, such as 2,3,4,6-tetrachlorophenol (B30399) and 2,4,6-trichlorophenol (B30397), have often investigated their biodegradation pathways. nih.govsci-hub.senih.gov For instance, research on the microbial degradation of 2,3,4,6-tetrachlorophenol has identified specific bacterial strains capable of its mineralization and has determined degradation rates under various environmental conditions. nih.govresearchgate.net Similarly, kinetic models, such as the Haldane model for inhibitory substrates, have been applied to the biodegradation of 2,4,6-trichlorophenol. nih.gov

Furthermore, the ozonation of chlorophenols has been a subject of kinetic investigation, with studies determining second-order rate constants for the reactions of ozone with various chlorophenol isomers. researchgate.net However, this body of research does not extend to include the specific kinetic and thermodynamic parameters for this compound.

The lack of such fundamental data for this compound highlights a significant gap in the chemical literature. Detailed kinetic and thermodynamic information is crucial for understanding the compound's reactivity, predicting its environmental fate, and designing effective degradation or synthesis processes. Future research endeavors are necessary to elucidate these fundamental chemical properties.

Due to the absence of specific research findings, no data tables on the kinetic and thermodynamic studies of this compound can be presented.

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Diagnostics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrational modes. For 2-Amino-3,4,5,6-tetrachlorophenol, these spectra would be characterized by distinct bands corresponding to the vibrations of its functional groups (amino -NH₂, hydroxyl -OH) and the tetrachlorinated benzene (B151609) ring.

In a typical FT-IR spectrum of a related compound, such as (2,4,5-Trichlorophenoxy) Acetic acid, researchers have identified the characteristic vibrational frequencies. nih.gov For this compound, one would expect to observe:

O-H and N-H Stretching: The O-H and N-H stretching vibrations typically appear in the high-frequency region of the spectrum, usually between 3200 and 3600 cm⁻¹. The exact position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding. The presence of the ortho-amino group allows for the potential of a strong intramolecular hydrogen bond with the hydroxyl group, which would lead to a broadening and a shift to lower wavenumbers of the O-H stretching band.

Aromatic C-H and C-C Stretching: Vibrations associated with the aromatic ring, including C-C stretching, would be expected in the 1400-1600 cm⁻¹ region.

C-N and C-O Stretching: The stretching vibrations for C-O and C-N bonds are typically found in the 1200-1350 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

C-Cl Stretching: The C-Cl stretching modes for polychlorinated benzenes are characteristically strong and appear in the fingerprint region, generally below 1100 cm⁻¹.

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the chlorinated aromatic ring and the C-Cl bonds. A combined analysis of both FT-IR and FT-Raman spectra, often supported by computational calculations, is crucial for a complete assignment of the vibrational modes. nih.govijera.com

Table 1: Expected Vibrational Frequencies for this compound (based on known data for analogous compounds)

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
O-H Stretch3200 - 3500FT-IR
N-H Stretch3300 - 3500FT-IR
Aromatic C-C Stretch1400 - 1600FT-IR, FT-Raman
C-O Stretch1200 - 1350FT-IR
C-N Stretch1250 - 1350FT-IR
C-Cl Stretch< 1100FT-IR, FT-Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

NMR spectroscopy is indispensable for determining the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.

¹H NMR: The ¹H NMR spectrum would be expected to be relatively simple. It would show signals for the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts of these protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding. In a non-exchanging solvent like DMSO-d₆, these protons would likely appear as distinct, potentially broad signals. For example, in 4-aminophenol (B1666318), the -NH₂ and -OH protons appear as singlets. chemicalbook.comresearchgate.netresearchgate.net The absence of aromatic protons simplifies the spectrum significantly.

¹³C NMR: The ¹³C NMR spectrum would provide a detailed fingerprint of the carbon skeleton. Six distinct signals would be expected, one for each carbon atom in the aromatic ring. The chemical shifts would be influenced by the attached substituents.

The carbon atom bonded to the hydroxyl group (C1) would be significantly deshielded, appearing at a high chemical shift (typically >150 ppm).

The carbon bonded to the amino group (C2) would also be deshielded.

The four carbons bonded to chlorine atoms (C3, C4, C5, C6) would have their chemical shifts influenced by the strong electron-withdrawing effect of chlorine. For instance, in various aminophenol compounds, the carbon atoms attached to hydroxyl and amino groups show characteristic shifts in the ¹³C NMR spectrum. nih.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)
C-OH150 - 160
C-NH₂135 - 145
C-Cl115 - 130

High-Resolution Mass Spectrometry for Molecular Identification and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. nih.govnih.govumass.edu For this compound (C₆H₃Cl₄NO), the exact mass can be calculated and compared to the experimental value, typically with an accuracy in the parts-per-million (ppm) range.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo fragmentation through several pathways:

Loss of functional groups: Ejection of small, stable molecules such as CO, HCN, or H₂O.

Loss of chlorine: Successive loss of chlorine atoms is a characteristic fragmentation pattern for polychlorinated aromatic compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.

Ring cleavage: At higher energies, the aromatic ring itself can fragment.

Analysis of related compounds like 2,3,5,6-tetrachlorophenol (B165523) and 4-aminophenol shows characteristic fragmentation that helps in predicting the behavior of the title compound. nih.govnist.gov

Table 3: Key Ions in the Predicted Mass Spectrum of this compound

IonDescription
[M]⁺Molecular ion
[M-Cl]⁺Loss of a chlorine atom
[M-2Cl]⁺Loss of two chlorine atoms
[M-CO]⁺Loss of carbon monoxide
[M-HCN]⁺Loss of hydrogen cyanide

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The UV-Vis spectrum of this compound would be influenced by the chromophoric phenol (B47542) ring and the auxochromic -OH and -NH₂ groups.

The spectrum of related compounds like 2,3,4,6-tetrachlorophenol (B30399) shows absorption maxima that can be used as a reference. nist.gov The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent tetrachlorophenol. The electronic spectrum would likely exhibit bands corresponding to π → π* transitions within the aromatic system. The exact position of the absorption maxima (λ_max) can be sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many phenolic compounds are fluorescent. The fluorescence properties, including the emission spectrum and quantum yield, would depend on the efficiency of the electronic relaxation processes. Intramolecular hydrogen bonding and the presence of heavy chlorine atoms can influence the fluorescence by affecting the rates of radiative and non-radiative decay pathways.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for predicting and interpreting the spectroscopic and electronic properties of molecules. nih.govnih.gov These methods provide a detailed understanding of the molecule's structure and reactivity at the atomic level.

A crucial first step in any computational study is geometry optimization, where the lowest energy (most stable) three-dimensional structure of the molecule is determined. researchgate.net For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Key structural features to investigate would include:

The planarity of the benzene ring.

The C-O, C-N, and C-Cl bond lengths.

The potential for an intramolecular hydrogen bond between the ortho -OH and -NH₂ groups. DFT calculations on ortho-chlorophenols have shown that such intramolecular hydrogen bonding significantly stabilizes the molecule. researchgate.net

The orientation of the -OH and -NH₂ groups relative to the ring.

Conformational analysis would explore different rotational isomers (conformers), for instance, regarding the orientation of the hydrogen atoms of the amino and hydroxyl groups, to identify the global minimum on the potential energy surface.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. kg.ac.rsnih.gov

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely to have significant contributions from the π* orbitals of the aromatic ring, influenced by the electron-withdrawing chlorine atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations on similar chlorinated phenols have been used to analyze these frontier orbitals and predict reactivity. nih.govresearchgate.netkarazin.ua

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. acs.orgnih.gov It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be located around the oxygen and nitrogen atoms due to their lone pairs. chempedia.info

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the -OH and -NH₂ groups.

The MEP map provides a visual representation of the charge distribution and is a powerful predictor of intermolecular interactions and chemical reactivity. researchgate.net

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

A thorough search for computational studies aimed at predicting the spectroscopic parameters of this compound, including its vibrational frequencies (for Infrared and Raman spectroscopy) and Nuclear Magnetic Resonance (NMR) chemical shifts, yielded no specific results. Such theoretical calculations are crucial for interpreting experimental spectra and understanding the compound's molecular structure and bonding. However, no published data detailing these predictions for this compound could be located.

Computational Studies of Reaction Mechanisms and Transition States

Similarly, an exhaustive review of computational chemistry literature did not uncover any studies focused on the reaction mechanisms involving this compound. Investigations into its potential chemical transformations, including the identification of transition states and the elucidation of reaction pathways through computational modeling, remain an unexplored area of research.

Theoretical Assessment of Intermolecular Hydrogen Bonding and Solvent Effects

There is a lack of theoretical assessments concerning the intermolecular hydrogen bonding capabilities of this compound. The presence of both amino (-NH2) and hydroxyl (-OH) groups suggests its potential to act as both a hydrogen bond donor and acceptor, which would significantly influence its physical properties and interactions with other molecules. Furthermore, no computational studies on the effects of different solvents on the structure, stability, and electronic properties of this compound are available. Such studies are vital for understanding its behavior in various chemical environments.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling using Theoretical Descriptors

No specific Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Property Relationship (QSPR) models incorporating theoretical descriptors for this compound have been reported in the scientific literature. QSRR and QSPR studies are powerful tools for predicting the reactivity and properties of chemical compounds based on their molecular structure. The development of such models for this compound would require the calculation of various theoretical descriptors, an endeavor that has not yet been undertaken or published.

Environmental Transformation Pathways and Biogeochemical Cycling

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For 2-Amino-3,4,5,6-tetrachlorophenol, these processes are likely to include photolysis, hydrolysis, and reactions with naturally occurring reactive oxygen species.

Table 1: Potential Photolytic Transformation Products of this compound

Parent Compound Potential Transformation Products
This compoundAmino-trichlorophenol isomers
Amino-dichlorophenol isomers
Amino-monochlorophenol isomers
Aminophenol

Note: This table is illustrative and based on the known photolytic degradation of other chlorinated phenols.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. The presence of both an amino group and multiple chlorine atoms on the aromatic ring of this compound suggests that its biodegradation could proceed through several different microbial pathways.

Under anaerobic conditions, such as in sediments and some groundwater environments, the primary biodegradation pathway for highly chlorinated phenols is reductive dehalogenation. nih.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. This is often carried out by specific microbial consortia that use the chlorinated compound as an electron acceptor. For this compound, this would likely result in the formation of a series of less chlorinated amino-phenols. The order of chlorine removal would depend on the specific microorganisms present. This process is significant because the resulting less-chlorinated phenols are generally less toxic and more amenable to subsequent aerobic degradation. researchgate.net

Table 2: Hypothetical Reductive Dehalogenation Pathway of this compound

Step Compound Number of Chlorine Atoms
1This compound4
2Amino-trichlorophenol3
3Amino-dichlorophenol2
4Amino-monochlorophenol1
5Aminophenol0

Note: This table presents a simplified, hypothetical pathway. The actual intermediates may vary.

Under aerobic conditions, the biodegradation of chloroaminophenols can be initiated by two main enzymatic pathways. researchgate.netnih.gov One possible initial step is hydrolytic deamination, where a deaminase enzyme would remove the amino group to form tetrachlorohydroquinone. researchgate.net Alternatively, and more commonly for aromatic compounds, the degradation can be initiated by oxygenases. nih.gov

Monooxygenases could hydroxylate the ring, which may be followed by spontaneous dehalogenation. Dioxygenases could attack the aromatic ring, leading to ring cleavage while the chlorine and amino substituents are still attached. The resulting ring-cleavage products would then be further metabolized. The presence of multiple chlorine atoms can make the ring resistant to initial enzymatic attack, and the specific enzymes involved would be highly dependent on the microbial species present. nih.gov

Identification and Characterization of Microbial Metabolites (e.g., Chlorinated Catechols, Hydroquinones, Guaiacols)

The microbial degradation of this compound, while not extensively documented for this specific isomer, can be inferred from the well-studied pathways of other chlorinated phenols and aromatic amines. The initial steps in the breakdown of such compounds are crucial and often determine the subsequent metabolic route.

Bacterial degradation of aromatic amines can be initiated through several mechanisms, including dioxygenation, deamination, and dehalogenation nih.gov. For this compound, it is plausible that microbial consortia in soil and sediment employ a combination of these strategies. One likely pathway involves an initial reductive dehalogenation , where a chlorine atom is removed from the aromatic ring. This process is common for highly chlorinated phenols under anaerobic conditions and reduces the toxicity of the compound wikipedia.org.

Alternatively, oxidative deamination could occur, where the amino group is removed to form a tetrachlorophenol wikipedia.orgnumberanalytics.com. This resulting tetrachlorophenol would then be susceptible to further degradation through pathways established for these compounds. Another possibility is the direct dioxygenation of the aromatic ring, leading to the formation of chlorinated amino-catechols.

Following these initial steps, the resulting intermediates, such as tetrachlorocatechol (B74200) or aminotrichlorocatechol, would undergo ring cleavage, a hallmark of aerobic aromatic degradation. This is typically catalyzed by dioxygenase enzymes. The resulting aliphatic compounds are then further metabolized and can eventually be mineralized to carbon dioxide, water, and inorganic ions.

Given the general principles of microbial degradation of halogenated and aminated aromatic compounds, a range of potential metabolites can be anticipated. These include various chlorinated hydroquinones, chlorinated catechols, and potentially chlorinated guaiacols if O-methylation occurs as a side reaction.

Table 1: Potential Microbial Metabolites of this compound

Metabolite Class Potential Metabolites Formation Pathway
Chlorinated Hydroquinones TetrachlorohydroquinoneHydroxylation of tetrachlorophenol (formed after deamination)
TrichlorohydroquinoneReductive dehalogenation followed by hydroxylation
Chlorinated Catechols TetrachlorocatecholDioxygenation of tetrachlorophenol (formed after deamination)
AminotrichlorocatecholDioxygenation of this compound
DichlorocatecholFurther reductive dehalogenation and dioxygenation
Chlorinated Guaiacols TetrachloroguaiacolO-methylation of tetrachlorocatechol

Modeling of Environmental Persistence and Transport Mechanisms

Predicting the environmental behavior of this compound is crucial for assessing its potential risk. In the absence of extensive experimental data for this specific compound, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools. mdpi.commst.dknih.govnih.govaftonchemical.com

QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, which in turn govern its environmental fate. mdpi.comnih.gov For chlorophenols, properties such as the octanol-water partition coefficient (log Kow) and the soil sorption coefficient (log Koc) are key determinants of their distribution in the environment. mdpi.com

The persistence of this compound in various environmental compartments (water, soil, air) can be estimated using these models. The presence of four chlorine atoms suggests a high log Kow, indicating a tendency to adsorb to soil and organic matter, which could lead to longer persistence in these matrices. The amino group, however, can influence its polarity and water solubility, potentially affecting its mobility in aqueous systems.

Transport mechanisms are also influenced by these physicochemical properties. A high Koc value would suggest limited leaching through the soil profile, while a significant vapor pressure could lead to atmospheric transport. QSAR models can integrate these parameters to simulate the compound's movement between different environmental compartments, providing a comprehensive picture of its likely distribution and persistence.

Advanced Bioremediation Strategies (Focus on underlying biochemical principles)

The limitations of natural attenuation for highly chlorinated compounds like this compound necessitate the development of advanced bioremediation strategies. These approaches are founded on a deep understanding of the biochemical principles governing microbial degradation.

A key enzymatic process in the breakdown of chlorinated aromatics is reductive dehalogenation , catalyzed by dehalogenases under anaerobic conditions nih.gov. This process is critical for reducing the toxicity of polychlorinated phenols. Aerobically, dioxygenases play a pivotal role by incorporating oxygen into the aromatic ring, making it susceptible to cleavage nih.gov. For this compound, a combination of these enzymatic activities would be required for complete mineralization.

One advanced strategy involves the use of genetically engineered microorganisms . Bacteria can be engineered to express specific enzymes, such as highly active dehalogenases or dioxygenases, that are particularly effective against the target compound. This approach can significantly enhance the rate and extent of degradation.

Another promising strategy is the use of microbial consortia . A mix of different microbial species, each with complementary metabolic capabilities, can be more effective than a single strain. For instance, a consortium could consist of anaerobic bacteria that perform the initial reductive dehalogenation and aerobic bacteria that subsequently degrade the less chlorinated intermediates. A defined mixed culture of Pseudomonas sp. and Arthrobacter sp. has been shown to effectively degrade a mixture of chlorophenols nih.gov.

Furthermore, the addition of co-substrates can enhance the bioremediation process. Some microorganisms can degrade complex pollutants more effectively in the presence of a more easily metabolizable carbon source. This process, known as co-metabolism, can stimulate the production of the necessary degradative enzymes. For example, the degradation of 2,4,6-trichlorophenol (B30397) by aerobic granules was enhanced by the presence of glucose or acetate (B1210297) as co-substrates nih.gov.

The enzymatic degradation itself can be harnessed directly. Enzymes like peroxidases and laccases , often derived from white-rot fungi, have broad substrate specificity and can oxidize a wide range of phenolic compounds nih.gov. Immobilized enzymes can be used in bioreactors to treat contaminated water, offering a cell-free approach to bioremediation.

Finally, phytoremediation , the use of plants to remove pollutants from the environment, offers a cost-effective and aesthetically pleasing option for large-scale remediation. Plants can take up and metabolize chlorophenols, and the rhizosphere, the soil region around plant roots, is a hotbed of microbial activity that can contribute to degradation.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the analysis of non-volatile or thermally labile compounds like 2-Amino-3,4,5,6-tetrachlorophenol. When coupled with advanced detectors, HPLC provides the necessary selectivity and sensitivity for its determination.

The trace analysis of chlorophenols, including this compound, in complex samples such as environmental water or biological fluids, presents significant analytical challenges. Method development often focuses on sample preparation and chromatographic conditions to achieve the required sensitivity and resolution.

A common approach involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix. For instance, a methodology developed for the analysis of 2-amino-4-chlorophenol (B47367) in water utilized SPE with styrene-divinylbenzene copolymer cartridges, which could be adapted for this compound due to structural similarities. ulisboa.pt The choice of a high-polarity-appropriate method is crucial. ulisboa.pt Acidification of samples is often necessary to prevent the partial deprotonation of chlorophenols. ulisboa.pt

The selection of the HPLC column and mobile phase is critical for chromatographic separation. Reversed-phase columns, such as C18, are frequently employed. jasco-global.com Gradient elution with a mobile phase consisting of an aqueous component (like an ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile) allows for the effective separation of various chlorophenols. jasco-global.comunl.pt An ammonium acetate buffer, for example, can provide a good signal for chlorophenols while minimizing the risk of instrument degradation. ulisboa.pt

Table 1: Illustrative HPLC Method Parameters for Chlorophenol Analysis

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 2.1 mm I.D. x 100 mm L, 3 µm) jasco-global.com
Mobile PhaseA: Water with Ammonium Acetate Buffer (e.g., 2.5 mM, pH 6.8) B: Methanol/Acetonitrile ulisboa.ptunl.pt
ElutionGradient jasco-global.com
Flow Rate0.4 mL/min jasco-global.com
Column Temperature40 ºC jasco-global.com
Injection Volume15-50 µL jasco-global.comunl.pt
Sample PreparationSolid-Phase Extraction (SPE) ulisboa.pt

Derivatization is a chemical modification process used to enhance the detectability and chromatographic behavior of an analyte. actascientific.com For this compound, both the amino and phenolic hydroxyl groups can be targeted for derivatization. This is particularly useful when using detectors like UV-Vis or fluorescence, as the native compound may have insufficient response. sigmaaldrich.com

The primary goal of derivatization is to introduce a chromophore or fluorophore into the molecule, thereby increasing its molar absorptivity or fluorescence quantum yield. actascientific.com This process can significantly lower the limits of detection and quantification. actascientific.com

Common derivatization strategies applicable to the amino group include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comjascoinc.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. actascientific.comjascoinc.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives that are well-suited for reversed-phase HPLC. actascientific.comwaters.com

Derivatization can be performed either pre-column or post-column. actascientific.com Pre-column derivatization involves reacting the analyte before injection into the HPLC system, while post-column derivatization occurs after separation and before detection. actascientific.comactascientific.com Pre-column derivatization is often preferred for its simplicity and the ability to remove excess reagent before analysis. actascientific.com

Gas Chromatography (GC) Coupled with Selective Detectors

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Given that chlorophenols can be made volatile, often through derivatization, GC is a highly effective analytical method.

For tetrachlorophenols, GC is frequently performed after converting the polar phenolic hydroxyl group into a less polar ether or ester derivative (e.g., acetylation) to improve volatility and peak shape. thermofisher.com Fused silica (B1680970) capillary columns are standard for providing high-resolution separations. nih.govnih.gov

Selective detectors commonly used include:

Electron Capture Detection (ECD): The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens. Since this compound contains four chlorine atoms, ECD provides excellent sensitivity, allowing for detection at parts-per-billion (ppb) levels. nih.govnih.gov A method for determining pentachlorophenol (B1679276) and 2,3,4,6-tetrachlorophenol (B30399) reported a detection limit of 0.5 ppb using GC-ECD. nih.gov

Flame Ionization Detection (FID): The FID is a universal detector that responds to most organic compounds. While less sensitive than ECD for halogenated compounds, it is robust and provides a response proportional to the number of carbon atoms, making it useful for quantification when high sensitivity is not the primary requirement.

Table 2: Typical GC Method Parameters for Tetrachlorophenol Analysis

ParameterConditionReference
ColumnFused Silica Capillary Column (e.g., TraceGOLD TG-Dioxin) thermofisher.comnih.gov
Injector Temperature300 °C nih.gov
Oven ProgramTemperature ramp (e.g., 60°C initial, ramped to 330°C) thermofisher.com
DetectorElectron Capture Detector (ECD) nih.govnih.gov
Detector Temperature350 °C nih.gov
DerivatizationAcetylation (with acetic anhydride) thermofisher.com

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS, GCxGC) for Comprehensive Profile Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and quantification of analytes in complex mixtures.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective technique for analyzing chlorophenols. ulisboa.pt After separation by HPLC, the analyte is ionized (e.g., using electrospray ionization - ESI) and subjected to tandem mass spectrometry. ulisboa.pt In MS/MS, a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. unl.pt LC-MS/MS methods have been successfully developed for various chlorophenols in water and other matrices. ulisboa.ptjasco-global.com

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): Similar to LC-MS/MS, this technique offers exceptional selectivity and sensitivity. thermofisher.com After GC separation, the analyte is ionized (typically by electron ionization) and analyzed by a tandem mass spectrometer. researchgate.net GC-MS/MS is particularly effective for resolving isomeric compounds and quantifying analytes at trace levels, with method detection limits often in the sub-parts-per-trillion (ng/L) range. thermofisher.com The use of a triple quadrupole mass spectrometer allows for robust and reliable quantitation. thermofisher.com

GCxGC (Comprehensive Two-Dimensional Gas Chromatography): GCxGC employs two different columns in series to provide a much higher peak capacity and resolving power than single-column GC. This is especially valuable for separating the target analyte from a highly complex matrix, providing a more detailed chemical profile.

Table 3: Example LC-MS/MS MRM Transitions for Chlorophenols

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Chlorophenol126.990.9 jasco-global.com
Dichlorophenol160.8124.9 jasco-global.com
Trichlorophenol194.8158.7 jasco-global.com

Note: Transitions for this compound would need to be empirically determined but would follow the same principle.

Development of Novel Spectroscopic Detection Principles for Quantitative and Qualitative Research

Research into novel detection methods aims to further improve sensitivity, selectivity, and speed of analysis. For a molecule like this compound, several principles could be explored.

Chemiluminescence (CL) Detection: CL detection is known for its high sensitivity and low background signal. actascientific.com The amino group of the target compound could potentially be derivatized with a reagent that can participate in a chemiluminescent reaction. For example, peroxyoxalate chemiluminescence is a well-established detection scheme for fluorescent or fluorophore-tagged molecules, offering detection limits in the femtomole range. actascientific.com

Spectrophotometric Methods: Simple and rapid colorimetric methods can be developed based on specific chemical reactions. researchgate.net For instance, a method for 2-amino-4-chlorophenol involves an oxidative coupling reaction with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent to produce a colored dye that can be measured with a spectrophotometer. researchgate.net A similar principle could be investigated for this compound, leveraging the reactivity of the position para to the hydroxyl group. researchgate.net The development of such a method would involve optimizing parameters like reagent concentration, pH, and reaction time. bhu.ac.in

Analytical Standards and Reference Material Development for Research Purity and Identity Confirmation

The availability of high-purity analytical standards and certified reference materials (CRMs) is fundamental to all quantitative and qualitative research. These materials are indispensable for:

Instrument Calibration: Establishing calibration curves to accurately quantify the analyte. thermofisher.com

Method Validation: Assessing method performance characteristics such as accuracy, precision, linearity, and limits of detection and quantification. nih.gov

Identity Confirmation: Verifying the presence of the analyte by comparing retention times and mass spectra with that of a known standard. sigmaaldrich.com

Analytical standards for tetrachlorophenol isomers are commercially available from various suppliers. sigmaaldrich.comsigmaaldrich.comaccustandard.com These standards are typically supplied as neat materials or in solution, with a Certificate of Analysis (CoA) that provides information on purity, identity (confirmed by techniques like NMR or MS), and recommended storage conditions. sigmaaldrich.comsigmaaldrich.com Using a well-characterized analytical standard ensures the traceability and reliability of the generated research data. accustandard.com

Table 4: Properties of a Typical Tetrachlorophenol Analytical Standard

PropertyExample Value (for 2,3,5,6-Tetrachlorophenol)Reference
Chemical FormulaC₆H₂Cl₄O sigmaaldrich.comnist.gov
CAS Number935-95-5 sigmaaldrich.comnist.gov
Molecular Weight231.89 g/mol sigmaaldrich.com
PurityHigh (e.g., analytical standard grade) sigmaaldrich.com
FormatNeat solid or solution in a specified solvent sigmaaldrich.com
Storage Temperature2-30°C sigmaaldrich.com

Q & A

Q. What synthetic methodologies are recommended for 2-Amino-3,4,5,6-tetrachlorophenol, and how can purity be optimized?

  • Methodological Answer :
    Synthesis typically involves selective chlorination of aminophenol precursors under controlled conditions. For example, chlorination of 2-aminophenol using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of catalysts like FeCl₃ can yield tetrachlorinated derivatives . Purification is critical due to potential by-products; recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica-gel column chromatography with dichloromethane:methanol gradients (95:5) improves purity . Purity validation via HPLC (C18 column, UV detection at 254 nm) or GC-MS (electron ionization mode) is advised .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
    • GC-MS : Optimal for quantifying trace impurities. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Electron ionization at 70 eV helps fragment the molecule for structural confirmation .
    • NMR : ¹H and ¹³C NMR (DMSO-d₆ as solvent) resolve aromatic protons and chlorine substitution patterns. Note that chlorine’s quadrupolar effect may broaden peaks .
    • HPLC : Reverse-phase C18 columns with UV-Vis detection (λ = 280 nm) provide reliable quantification. Mobile phase: acetonitrile/0.1% formic acid (70:30) .

Advanced Research Questions

Q. How does the amino group influence the degradation kinetics of tetrachlorophenol derivatives under UV irradiation?

  • Methodological Answer :
    The amino group’s electron-donating nature alters redox behavior. Studies on 2,3,4,6-tetrachlorophenol (TeCP) show UV/H₂O₂ systems generate hydroxyl radicals (•OH) that degrade chlorophenols via dechlorination and ring-opening . For this compound, the amino group may increase susceptibility to oxidation, accelerating degradation. Monitor reaction pathways using LC-TOF-MS to identify intermediates like quinones or chlorinated anilines .

Q. What computational models predict the environmental fate of this compound?

  • Methodological Answer :
    Quantitative Structure-Activity Relationship (QSAR) models, such as those validated for chlorophenols (e.g., EPI Suite), estimate properties like log Kow (octanol-water partition coefficient) and biodegradation potential . For this compound, predicted log Kow ≈ 3.5–4.2 suggests moderate bioaccumulation. Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter or enzymes . Experimental validation via soil sorption assays (OECD 106 guidelines) is recommended.

Q. How do structural differences among chlorophenols lead to discrepancies in reported toxicity values?

  • Methodological Answer :
    Toxicity varies with substitution patterns. For example, 2,3,4,6-tetrachlorophenol (LD₅₀ = 130 mg/kg in rats) is less toxic than pentachlorophenol (LD₅₀ = 27 mg/kg) due to fewer chlorine atoms . The amino group in this compound may enhance cytotoxicity by forming reactive metabolites (e.g., hydroxylated derivatives) that bind to DNA or proteins . Use in vitro assays (e.g., HepG2 cell viability tests) to compare with non-amino chlorophenols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.